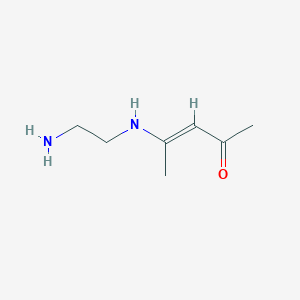

(E)-4-(2-Aminoethylamino)pent-3-en-2-one

Description

(E)-4-(2-Aminoethylamino)pent-3-en-2-one is an enaminone characterized by a β-enamino ketone backbone with an (E)-configured double bond and a 2-aminoethylamino substituent at the C4 position. Enaminones are versatile intermediates in organic synthesis, coordination chemistry, and pharmaceutical research due to their dual nucleophilic (enamine) and electrophilic (ketone) reactivity . The E configuration of the double bond influences molecular geometry, hydrogen bonding, and intermolecular interactions, which can affect solubility, stability, and reactivity.

While direct synthesis data for this compound are absent in the provided evidence, analogous enaminones are typically synthesized via condensation of β-diketones or β-ketoesters with amines under acidic or catalytic conditions . For example, 4-(benzylamino)pent-3-en-2-one was synthesized using Ca₅(PO₄)₃OH as a catalyst at room temperature .

Properties

CAS No. |

158257-05-7 |

|---|---|

Molecular Formula |

C7H14N2O |

Molecular Weight |

142.2 g/mol |

IUPAC Name |

(E)-4-(2-aminoethylamino)pent-3-en-2-one |

InChI |

InChI=1S/C7H14N2O/c1-6(5-7(2)10)9-4-3-8/h5,9H,3-4,8H2,1-2H3/b6-5+ |

InChI Key |

OCVAOVYELZVEGF-AATRIKPKSA-N |

SMILES |

CC(=CC(=O)C)NCCN |

Isomeric SMILES |

C/C(=C\C(=O)C)/NCCN |

Canonical SMILES |

CC(=CC(=O)C)NCCN |

Synonyms |

2-Penten-2-ol, 4-[(2-aminoethyl)imino]- (9CI) |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Substituent Effects

Enaminones vary in substituents at the C4 amino group and double-bond configuration. Key analogs include:

- Aryl-substituted: (Z)-4-(Phenylamino)pent-3-en-2-one , (Z)-4-(p-Nitrophenylamino)pent-3-en-2-one , and (Z)-4-(2-Naphthylamino)pent-3-en-2-one .

- Alkyl-substituted: 4-(Methylamino)pent-3-en-2-one and 4-(Benzylamino)pent-3-en-2-one .

- Aminoalkyl-substituted: (E)-4-(2-Aminoethylamino)pent-3-en-2-one (target compound) and (E)-4-aminopent-3-en-2-one .

Spectroscopic Properties

Infrared (IR) Spectroscopy

NH stretching frequencies are sensitive to electronic effects of substituents:

- (Z)-4-(Phenylamino)pent-3-en-2-one: 3000 cm⁻¹ .

- (Z)-4-(p-Nitrophenylamino)pent-3-en-2-one: Reported 3362 cm⁻¹, but theoretical calculations suggest ~3050–3063 cm⁻¹ due to the electron-withdrawing nitro group .

Nuclear Magnetic Resonance (NMR)

1H-NMR chemical shifts for NH protons in Z-configured aryl derivatives range from δ 12.38–12.44 ppm . Substituents on the aryl group minimally affect NH proton shifts but influence aromatic protons and methyl groups:

- (Z)-4-(Phenylamino)pent-3-en-2-one: δ 12.44 (NH), 1.99 ppm (CH₃) .

- (Z)-4-(4-Chlorophenylamino)pent-3-en-2-one: δ 12.38 (NH), 2.01 ppm (CH₃) .

Table 2: Selected NMR Data for Z-Configured Enaminones

| Compound | δ NH (ppm) | δ CH₃ (ppm) | Aromatic Proton Shifts (ppm) |

|---|---|---|---|

| (Z)-4-(Phenylamino)pent-3-en-2-one | 12.44 | 1.99 | 6.96–7.23 (m, 5H) |

| (Z)-4-(4-Bromophenylamino)pent-3-en-2-one | 12.38 | 1.90 | 7.34 (d, J=12 Hz, 2H), 6.88 (d, 2H) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.